molecular formula C9H7NO3 B1147746 3-Amino-7-hydroxy-2H-chromen-2-one CAS No. 79418-41-0

3-Amino-7-hydroxy-2H-chromen-2-one

Cat. No.: B1147746
CAS No.: 79418-41-0
M. Wt: 177.16
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Description

3-Amino-7-hydroxy-2H-chromen-2-one is an organic compound belonging to the class of coumarins It is characterized by the presence of an amino group at the third position and a hydroxyl group at the seventh position on the chromen-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-7-hydroxy-2H-chromen-2-one can be synthesized through several methodsThe reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Amino-7-hydroxy-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-7-hydroxycoumarin
  • 3-Amino-7-hydroxy-2H-1-benzopyran-2-one
  • 3-Aminocoumarin

Uniqueness

3-Amino-7-hydroxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique fluorescence characteristics and enzyme inhibition activities, making it valuable for specific applications in research and industry .

Biological Activity

3-Amino-7-hydroxy-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention for its diverse biological activities, including antimicrobial , anticancer , and antioxidant properties. This article explores the compound's mechanisms of action, case studies, and research findings, supported by data tables that summarize its biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C9H7NO3C_9H_7NO_3, with a molecular weight of 179.16 g/mol. The compound features a chromene scaffold, which is known for its versatile biological profiles.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : The compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. It has shown effectiveness against various cancer cell lines, including liver (HepG2), colon (Caco-2), and gastric carcinoma (HSC-39) cells .
  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens, making it a potential candidate for developing new antimicrobial agents.
  • Antioxidant Effects : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .

Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1 below:

Cell LineIC50 (µM)Activity Level
HepG24.90 ± 0.69High
Caco-23.50 ± 0.23Moderate
HSC-392.70 ± 0.28High

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, demonstrating the compound's potential as an anticancer agent .

Antimicrobial Activity

In another study, the antimicrobial efficacy of this compound was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results highlight the compound's potential as an antimicrobial agent against resistant bacterial strains.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research has shown that substituents on the chromene ring can significantly influence its potency against specific targets:

  • Hydroxyl Group : Enhances antioxidant activity.
  • Amino Group : Contributes to anticancer properties through interaction with cellular pathways.
  • Bromo Substituents : Can increase reactivity and selectivity towards certain enzymes .

Properties

IUPAC Name

3-amino-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFHTIQNYJDJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720986
Record name 3-Amino-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79418-41-0
Record name 3-Amino-7-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N-(7-hydroxy-2-oxo-2H-1-benzopyran-3-yl)benzamide (230 mg, 0.82 mmol), 1-propanol (6 ml) and concentrated hydrochloric acid (2 ml) was refluxed for 3 hours. Then, hydrochloric acid (2 ml) was added and the mixture was refluxed for further 7 hours. After cooling, the reaction mixture was poured into saturated aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The ethyl acetate layer was washed successively with water and saturated brine, and after the layer was dried over anhydrous sodium sulfate, the residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (eluent: dichloromethane/ethyl acetate=2/1) to give the title compound as a yellow solid (127 mg, 87.7%).
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87.7%

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